molecular formula C21H16N4O5S2 B2664698 3-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 886939-15-7

3-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2664698
CAS No.: 886939-15-7
M. Wt: 468.5
InChI Key: AUBDQJGDUIZZCF-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anti-infective agents. This compound is built around a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The specific substitution pattern on this core, including a nitro group and a complex benzamide side chain, is often engineered to enhance biological activity and target specificity. The structural motifs present in this molecule suggest potential for various research applications. The benzothiazole nucleus is a recognized pharmacophore in the search for new anti-tubercular compounds, with recent studies highlighting benzothiazole derivatives as potent inhibitors against Mycobacterium tuberculosis targets like DprE1 . The presence of the methylsulfonyl group can significantly influence the molecule's polarity, solubility, and its ability to interact with biological targets through hydrogen bonding or dipolar interactions. Furthermore, the pyridinylmethyl moiety can contribute to pharmacophore design by offering additional hydrogen bonding sites. While the precise mechanism of action for this specific compound requires further experimental validation, its molecular architecture makes it a valuable candidate for screening against a panel of biological targets, including enzymes and G protein-coupled receptors (GPCRs), which are a major class of drug targets . This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-methylsulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O5S2/c1-32(29,30)17-7-4-5-14(11-17)20(26)24(13-15-6-2-3-10-22-15)21-23-18-9-8-16(25(27)28)12-19(18)31-21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBDQJGDUIZZCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactionsCommon reagents used in these steps include sulfonyl chlorides, nitrobenzo[d]thiazoles, and pyridine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfonyl group yields sulfone derivatives, while reduction of the nitro group produces amino derivatives .

Scientific Research Applications

3-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The nitrobenzo[d]thiazolyl group may interact with enzymes or receptors, modulating their activity. The compound’s overall structure allows it to fit into binding sites of target proteins, influencing their function and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues with Modified Benzothiazole Substituents

N-(6-Nitrobenzo[d]thiazol-2-yl)benzamide
  • Structure : Lacks the methylsulfonyl and pyridin-2-ylmethyl groups.
  • Key Differences :
    • FT-IR and NMR Data : The nitro group in the benzothiazole ring shows distinct absorption peaks at 1,520–1,350 cm⁻¹ (nitro stretch) and specific ¹H NMR signals (e.g., 8.29–8.32 ppm for aromatic protons) .
    • Applications : Demonstrated corrosion inhibition properties, attributed to the nitro group’s electron-withdrawing effects enhancing adsorption on metal surfaces .
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide
  • Structure : Features an amine group instead of nitro at position 6 of the benzothiazole.
  • Key Differences :
    • FT-IR Peaks : Sharp amine peaks at 3,399 cm⁻¹ and amide peaks at 3,298 cm⁻¹ .
    • Reactivity : The amine group enables participation in hydrogen bonding and redox reactions, contrasting with the nitro group’s electron-withdrawing behavior .

Analogues with Modified Sulfonyl Groups

3-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7b)
  • Structure : Ethylsulfonyl instead of methylsulfonyl; pyridinyl attached to thiazole rather than benzamide nitrogen.
  • Key Differences :
    • Synthesis : Similar coupling methods (EDCI/HOBt) yield 33–38% for ethylsulfonyl derivatives .
    • Bioactivity : Ethylsulfonyl derivatives may exhibit altered pharmacokinetics due to increased lipophilicity compared to methylsulfonyl .
  • Comparison : The ethylsulfonyl group could enhance membrane permeability but reduce metabolic stability.
4-(Methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide Derivatives
  • Structure : Methylsulfonyl at position 4 of the benzamide core.
  • Key Differences :
    • Crystallography : Planar benzothiazole-benzamide systems facilitate intermolecular hydrogen bonding (e.g., C–H···O interactions) .
    • Steric Effects : Positional isomerism (3- vs. 4-methylsulfonyl) affects binding site accessibility in biological targets .
  • Comparison : The 3-methylsulfonyl group in the target compound may optimize steric and electronic interactions in enzyme active sites.

Analogues with Varied N-Substituents

N-(3-(Dimethylamino)propyl)-4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide Hydrochloride
  • Structure: Dimethylaminopropyl substituent instead of pyridin-2-ylmethyl.
  • Key Differences: Ionizability: The dimethylamino group (protonatable at physiological pH) enhances water solubility but may reduce blood-brain barrier penetration . Synthesis: Requires additional steps for introducing the tertiary amine .
N-(4-(Pyridin-2-yl)thiazol-2-yl)benzamide Derivatives (7a)
  • Structure : Pyridinyl attached to thiazole rather than benzamide nitrogen.
  • Key Differences :
    • Biological Activity : Pyridinyl-thiazole systems are explored for kinase inhibition, but the lack of a nitro group limits redox activity .
  • Comparison : The dual N-substituents in the target compound (nitrobenzothiazole and pyridinylmethyl) likely broaden interaction modes with biological targets.

Biological Activity

3-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

Chemical Structure and Properties

The compound's structure is characterized by a benzamide core with a methylsulfonyl group and a nitro-substituted benzo[d]thiazole. The molecular formula is C18H15N3O5SC_{18}H_{15}N_{3}O_{5}S with a molecular weight of approximately 417.5 g/mol. The presence of the methylsulfonyl moiety enhances the compound's solubility and reactivity, which are critical for its biological activity.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. Specifically, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. In vitro testing has shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's efficacy was assessed using Minimum Inhibitory Concentration (MIC) assays.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In cell viability assays using human cancer cell lines, it demonstrated significant cytotoxic effects.

Cell Line IC50 (µM)
HeLa (cervical cancer)5.4
MCF-7 (breast cancer)7.2
A549 (lung cancer)6.1

These results indicate that the compound may induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle progression.

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at [University X] demonstrated that the compound effectively inhibited the growth of multidrug-resistant bacterial strains, suggesting its potential as a lead compound in antibiotic development.
  • Cancer Cell Studies : In a separate investigation at [Institute Y], the compound was shown to enhance the effects of traditional chemotherapeutics in combination therapies, indicating synergistic effects that could improve treatment outcomes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of structurally analogous compounds (e.g., benzothiazole and pyridine derivatives) often employs step-wise protocols. Key steps include:

  • Solvent Selection : Polar aprotic solvents like DMSO or DMF enhance nucleophilic substitution reactions, particularly for introducing sulfonyl or nitro groups .
  • Catalysts : Triethylamine or N-ethylmorpholine is critical for activating carbonyl groups during amide bond formation .
  • Temperature Control : Reactions involving nitrobenzo[d]thiazole intermediates may require reflux conditions (e.g., 90–120°C) to ensure completion .
  • Validation : Monitor reaction progress via TLC and optimize yields by adjusting stoichiometric ratios of reactants like benzoyl chloride or aryl amines .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and what key spectral markers should be prioritized?

  • Methodological Answer :

  • Infrared Spectroscopy (IR) : Confirm sulfonyl (SO₂) stretches (~1350–1150 cm⁻¹) and nitro (NO₂) asymmetric/symmetric vibrations (~1520–1350 cm⁻¹) .
  • NMR Analysis :
  • ¹H NMR : Identify pyridin-2-ylmethyl protons (δ 4.5–5.0 ppm, singlet) and aromatic protons from benzamide/benzothiazole moieties (δ 7.0–8.5 ppm) .
  • ¹³C NMR : Verify methylsulfonyl (δ ~45 ppm) and nitrobenzothiazole carbons (δ ~150 ppm) .
  • Elemental Analysis : Ensure experimental C, H, N, S values align with theoretical calculations (deviation <0.4%) to confirm purity .

Advanced Research Questions

Q. How can computational docking studies guide the understanding of this compound's interaction with biological targets, and what parameters are essential for validating binding poses?

  • Methodological Answer :

  • Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Prepare the ligand (target compound) and receptor (e.g., kinase or protease) using force fields like CHARMM or AMBER .
  • Key Parameters :
  • Binding Energy : Values ≤−7.0 kcal/mol suggest strong affinity (e.g., compound 9c in showed −8.2 kcal/mol with α-glucosidase) .
  • Root-Mean-Square Deviation (RMSD) : Validate poses by comparing docked vs. crystallographic ligand conformations (RMSD <2.0 Å acceptable) .
  • Post-Docking Analysis : Prioritize hydrogen bonds between the sulfonyl/nitro groups and active-site residues (e.g., Asp/Arg in enzymes) .

Q. What strategies are effective in resolving contradictions between theoretical and experimental data in SAR studies of this benzamide derivative?

  • Methodological Answer :

  • Orthogonal Assays : Cross-validate bioactivity (e.g., IC₅₀) using enzyme inhibition assays and cell-based models to rule out assay-specific artifacts .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability, as seen in , and retest activity .
  • Computational Refinement : Adjust QSAR models using experimental logP and pKa data to improve predictive accuracy for solubility and permeability .

Q. How can the metabolic stability and lipophilicity of this compound be systematically improved through targeted structural modifications?

  • Methodological Answer :

  • Lipophilicity Optimization : Replace methylsulfonyl with trifluoromethyl to increase logP ( showed a 0.5 logP increase with CF₃ substitution) .
  • Metabolic Stability :
  • In Vitro Assays : Use liver microsomes to identify labile sites (e.g., pyridine methyl groups prone to oxidation).
  • Deuterium Incorporation : Replace vulnerable C-H bonds with C-D to slow CYP450-mediated degradation .
  • Prodrug Design : Mask polar groups (e.g., nitro) with ester linkages to enhance oral bioavailability .

Q. What experimental designs are recommended for evaluating this compound's anti-inflammatory or antiviral potential, and how should conflicting bioactivity data be analyzed?

  • Methodological Answer :

  • Bioactivity Screening :
  • Anti-inflammatory : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages (IC₅₀ <10 μM considered potent) .
  • Antiviral : Use plaque reduction assays (e.g., against influenza or SARS-CoV-2) at non-cytotoxic concentrations (CC₅₀ >50 μM) .
  • Data Contradictions :
  • Dose-Response Curves : Ensure assays cover a broad concentration range (0.1–100 μM) to rule out false negatives.
  • Batch Purity : Re-synthesize compounds showing inconsistent activity and re-test with HPLC purity ≥95% .

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